Ertapenem Dimer Form D Impurity

Vue d'ensemble

Description

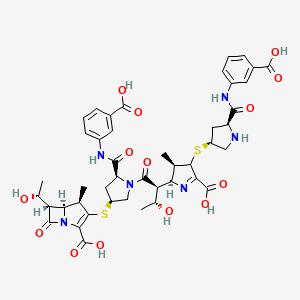

Ertapenem dimer form D impurity is an impurity of ertapenem, a β-lactam antibiotic that is used in the treatment of bacterial infections. It is a synthetic antibiotic of the carbapenem class, which is structurally similar to penicillin and is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. This compound is a dimer of two ertapenem molecules linked by a disulfide bond. It is one of the two impurities of ertapenem, the other being ertapenem dimer form E impurity.

Applications De Recherche Scientifique

Impurity Profile Analysis

- Chromatographic Analysis : A mass spectrometer-compatible, reverse-phase high-performance liquid chromatography method was developed to resolve impurities in Ertapenem, including eight dimer impurities (Jadhav et al., 2020) (Jadhav et al., 2020).

Isolation and Characterization of Degradation Products

- Controlled Degradation and Isolation : Dimeric degradates of Ertapenem were prepared, isolated, and characterized through various bimolecular reactions, leading to dimers and dehydrated dimers, providing insight into the degradation process (Sajonz et al., 2001) (Sajonz et al., 2001).

Analytical Method Development and Validation

Challenges in Analytical Method Development : An HPLC impurity profile method for Ertapenem was developed and validated, addressing the difficulties of analyzing an unstable active pharmaceutical ingredient (API), including major impurities/degradates (Sajonz et al., 2006) (Sajonz et al., 2006).

Genotoxic Impurity Quantification : A sensitive HPLC method was developed for quantifying potential genotoxic impurity, namely m-aminobenzoic acid, in Ertapenem monosodium (Patcha et al., 2018) (Patcha et al., 2018).

Ertapenem Pharmacokinetics in Healthy Volunteers : This study examined the pharmacokinetics of Ertapenem, revealing insights into its plasma protein binding and renal clearance (Majumdar et al., 2002) (Majumdar et al., 2002).

Pharmacological Aspects

Pharmacokinetics and Pharmacodynamics Overview : Ertapenem's pharmacokinetics and pharmacodynamics, including dosing recommendations and drug interactions, were examined for clinical applications (Nix et al., 2004) (Nix et al., 2004).

Antibacterial Properties and Spectrum : Ertapenem's distinct antibacterial and pharmacological properties, including its molecular structure and antibacterial spectrum, were discussed, emphasizing its utility in treating community-acquired infections (Hammond, 2004) (Hammond, 2004).

Quantification and Therapeutic Monitoring

- Quantification in Human Plasma : A validated liquid chromatography-mass spectrometry method for quantifying Ertapenem in human plasma was developed, enhancing therapeutic drug monitoring (Koal et al., 2006) (Koal et al., 2006).

Additional Studies

Intraabdominal Tissue Concentration : This study investigated Ertapenem's concentration in intraabdominal tissue, supporting its effectiveness in treating intraabdominal infections (Wittau et al., 2006) (Wittau et al., 2006).

Gradient Elution HPLC Method for Recovery : A gradient elution HPLC method was developed for recovering Ertapenem from crystallization process streams, enhancing the recovery process (Sajonz et al., 2006) (Sajonz et al., 2006).

Mécanisme D'action

Target of Action

Ertapenem Dimer I, also known as Ertapenem Dimer Form D Impurity, primarily targets bacterial penicillin-binding proteins (PBPs) . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem exhibits a bactericidal mode of action . It works by binding to and inhibiting PBPs . Upon binding to PBPs, Ertapenem inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ertapenem is the synthesis of peptidoglycan in bacterial cell walls . By inhibiting PBPs, Ertapenem disrupts the cross-linking of peptidoglycan strands, a critical process for maintaining the strength and integrity of the bacterial cell wall . This disruption leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Ertapenem exhibits favorable pharmacokinetic properties. It has a plasma half-life of approximately 4 hours in healthy volunteers . The mean renal clearance of intact Ertapenem is 12.8 mL/min compared to a total clearance of 28.4 mL/min . Excretion is largely renal, divided equally between native drug and an open-ring derivative .

Result of Action

The primary result of Ertapenem’s action is the death of susceptible bacteria . By inhibiting the synthesis of the bacterial cell wall, Ertapenem causes cell lysis and death . This makes it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .

Action Environment

The action of Ertapenem can be influenced by various environmental factors. For instance, resistance can arise if the targeted enzymes are combined with extreme impermeability . Furthermore, the spread of carbapenemases, which can cause resistance, is a concern for the future, although they are currently very rare . Therefore, if Ertapenem is to be used widely, its effects on the resistance ecology need to be monitored carefully .

Analyse Biochimique

Biochemical Properties

Ertapenem Dimer I plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and preventing cell wall synthesis . This interaction is crucial for the antibacterial activity of ertapenem. The dimer impurity may also interact with other biomolecules, potentially affecting the overall efficacy of the drug.

Cellular Effects

Ertapenem Dimer I influences various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death This effect is particularly pronounced in Gram-positive and Gram-negative bacteria

Molecular Mechanism

The molecular mechanism of action of Ertapenem Dimer I involves binding to PBPs in bacterial cell walls . This binding inhibits the cross-linking of the peptidoglycan layer, preventing cell wall synthesis and leading to cell lysis. The dimer impurity may also interact with other biomolecules, potentially affecting enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ertapenem Dimer I may change over time. The stability of the dimer impurity can be affected by various factors, including pH, temperature, and the presence of other chemicals . Degradation of the dimer impurity can lead to changes in its effects on cellular function. Long-term studies are needed to fully understand the temporal effects of Ertapenem Dimer I.

Dosage Effects in Animal Models

The effects of Ertapenem Dimer I vary with different dosages in animal models. At low doses, the dimer impurity may have minimal effects on cellular function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and renal dysfunction . Threshold effects may also be observed, where the dimer impurity only affects cellular function above a certain concentration.

Metabolic Pathways

Ertapenem Dimer I is involved in various metabolic pathways. It is metabolized by dehydropeptidase-1 in the renal tubules, forming a beta-lactam ring-open metabolite . This metabolite is pharmacologically inactive and is excreted by the kidneys. The dimer impurity may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Ertapenem Dimer I is transported and distributed within cells and tissues through various mechanisms. It has a high protein-binding affinity and is distributed in the plasma and extracellular fluid . The dimer impurity may also interact with transporters and binding proteins, affecting its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of Ertapenem Dimer I is primarily in the cytoplasm, where it interacts with PBPs in bacterial cell walls . The dimer impurity may also be localized in other cellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can affect the activity and function of the dimer impurity.

Propriétés

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMXBHFRIBLSQJ-KXGFPTOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N6O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747712 | |

| Record name | PUBCHEM_71316414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199797-41-5 | |

| Record name | PUBCHEM_71316414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![(7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601409.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)